1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. It features a pyridine ring that is substituted with an amino group and an alcohol functional group, which enhances its solubility and reactivity. The molecular formula of this compound is CHNO, with a molecular weight of approximately 182.23 g/mol. This compound is classified under pyridine derivatives, which are known for their diverse pharmacological properties and applications in drug discovery.
The synthesis of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol can be achieved through several methods, highlighting its versatility in organic synthesis.
Synthesis Methods:
The molecular structure of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol consists of a pyridine ring with an amino group at position 6 and a propanol moiety attached at position 3.
Structural Data:
The structural configuration allows for various interactions with biological targets, making it a compound of interest in drug development.
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol exhibits various chemical reactivities that can be explored through organic reactions:
Reactions:
The mechanism of action for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol primarily involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator.
Process:
Physical Properties:
Chemical Properties:
Relevant analyses indicate that the compound's solubility and reactivity make it suitable for various applications in drug design and development .
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol has potential applications in several scientific fields:
Scientific Uses:
The core scaffold of 1-(6-amino-pyridin-3-yloxy)-2-methyl-propan-2-ol is constructed through nucleophilic aromatic substitution (SNAr) between 6-aminopyridin-3-ol and activated propanol derivatives. 6-Aminopyridin-3-ol (CAS 55717-46-9) serves as the essential aromatic precursor, requiring specialized handling under inert atmospheres and protection from light due to its sensitivity to oxidative degradation [4]. Its phenolic hydroxyl group exhibits enhanced nucleophilicity compared to aliphatic alcohols, enabling efficient reactions with electrophiles such as:
Table 1: Optimization of Nucleophilic Coupling Parameters
Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2,2-Dimethyloxirane | K₂CO₃ | DMF | 80 | 78 |
1-Chloro-2-methylpropan-2-ol | Cs₂CO₃ | Acetonitrile | 60 | 65 |
Mesylate of 2-methylpropane-1,2-diol | Et₃N | THF | 25 | 82 |
Critical challenges include regioselectivity control to prevent N-alkylation of the pyridinylamine and suppression of dialkylation byproducts. Recent advances utilize bulky ortho-directing groups on the pyridine ring to enforce exclusive O-alkylation, achieving yields >80% [4] [6].
For chiral analogues, Mitsunobu reactions enable stereocontrolled etherification. This method employs 2-methylpropane-1,2-diol and 6-N-protected-aminopyridin-3-ols with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran. The reaction proceeds with inversion of configuration at the alcohol carbon, providing access to (R)- and (S)-enantiomers when chiral diols are used [9]. Key protocol refinements include:
This approach is indispensable for synthesizing non-racemic forms required for receptor-targeted applications, such as norepinephrine transporter ligands [5].
While direct catalytic asymmetric synthesis of 1-(6-amino-pyridin-3-yloxy)-2-methyl-propan-2-ol remains underdeveloped, promising strategies include:
Current limitations include the absence of industrial-scale asymmetric routes and insufficient enantioselectivity (<80% ee) in direct C–O bond-forming reactions.
Solvent optimization significantly enhances sustainability:
Energy efficiency is improved through microwave-assisted SNAr (20-minute reaction time vs. 12 hours conventional) and continuous-flow hydrogenation for nitro-group reduction in pyridine precursors [6].
Radiotracers of this scaffold enable positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging:
Carbon-11 Labeling
Tritium Labeling
Iodine-123/125 SPECT Probes
Table 2: Radiolabeling Strategies for Isotopologues
Isotope | Precursor | Method | Specific Activity | Application |
---|---|---|---|---|
¹¹C | 6-Nitro-3-((2-methyloxiran-2-yl)methoxy)pyridine | [¹¹C]CO₂ fixation | 350 GBq/μmol | Tau pathology PET imaging |
³H | 5-(2-Bromoethoxy)-2-aminopyridine | Catalytic tritiation | 80 Ci/mmol | Metabolic studies |
¹²⁵I | Tributylstannyl derivative | Iododestannylation | 2200 Ci/mmol | Neurotransmitter transporter SPECT |
Critical innovations include photostable yellow-light processing to prevent isomerization of radiolabeled products and chiral auxiliaries for enantiopure [¹⁸F]fluoro-analogues [2] [7]. Deuterium-stabilized versions (e.g., [¹⁸F]D2-FPMPA) exhibit reduced in vivo defluorination, enhancing imaging contrast [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1